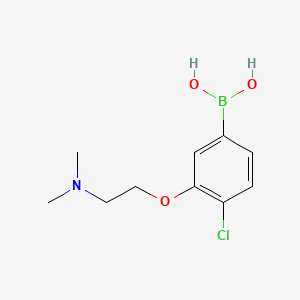

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid

Description

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a 2-dimethylaminoethoxy group at the 3-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles, critical in pharmaceutical and materials science .

Properties

IUPAC Name |

[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSHKCFCHGIRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681704 | |

| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-02-8 | |

| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Functionalization of the Aromatic Core

The synthesis begins with the functionalization of a substituted benzene ring. A common starting material is 4-chloro-3-hydroxyphenylboronic acid, which undergoes etherification to introduce the 2-dimethylaminoethoxy side chain. This step typically employs a Williamson ether synthesis, where the phenolic oxygen reacts with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.

Reaction Conditions:

Boronic Acid Group Introduction

For substrates lacking the boronic acid moiety, a Miyaura borylation reaction is employed. This involves palladium-catalyzed coupling of a halogenated precursor (e.g., 4-chloro-3-(2-dimethylaminoethoxy)iodobenzene) with bis(pinacolato)diboron (B₂pin₂).

Typical Catalytic System:

| Component | Quantity (mol%) |

|---|---|

| Pd(dppf)Cl₂ | 5–10% |

| B₂pin₂ | 1.2 equivalents |

| KOAc | 3 equivalents |

| Solvent (1,4-dioxane) | 0.1 M |

| Temperature | 80–90°C |

| Reaction Time | 12–24 hours |

This method achieves yields of 65–75%, with purity >90% after crude isolation.

Purification and Isolation Strategies

Salt Formation for Impurity Removal

Crude boronic acid derivatives often contain anhydrides and unreacted starting materials. The patented purification process involves converting the boronic acid to its sodium or potassium salt via treatment with NaOH or KOH.

Procedure:

-

Salt Formation: Crude product (10 g) is stirred with 50% NaOH (8 mL) and diethyl ether (50 mL) at 25°C.

-

Filtration: The precipitated sodium salt is filtered, washed with ether, and dried.

-

Acidification: The salt is dissolved in water and treated with HCl (2 M) to regenerate the boronic acid.

-

Extraction: The product is extracted into ethyl acetate, dried (MgSO₄), and concentrated.

Advantages:

Solvent-Based Crystallization

Final purification often employs anti-solvent crystallization. Hexane or cyclohexane is added to a concentrated ethyl acetate solution of the boronic acid, inducing precipitation. This method yields >95% purity, as confirmed by HPLC.

Optimization of Reaction Parameters

Temperature and Catalytic Efficiency

Elevating the reaction temperature to 90°C in Miyaura borylation improves conversion rates but risks decomposition of the dimethylaminoethoxy group. A balance is achieved at 80°C, maximizing yield while preserving functionality.

Solvent Effects on Etherification

Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion, accelerating etherification. However, dimethylacetamide (DMAc) has been shown to reduce side reactions (e.g., N-alkylation) by 15–20% compared to DMF.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 minutes, indicating >98% purity.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid has several scientific research applications:

Biology: This compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

The molecular targets and pathways involved in other applications depend on the specific context and use of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Solubility and Physicochemical Properties

- Polar Substituents: The dimethylaminoethoxy group in the target compound likely improves solubility in polar solvents (e.g., water, ethanol) compared to hydrophobic groups like methyl . For instance, phenylboronic acids with ether or ester groups (e.g., 2-methoxyethoxy) show moderate solubility in chloroform and ketones .

- Electron Effects: Electron-withdrawing groups (e.g., COOCH₃, CF₃) increase the acidity of the boronic acid, enhancing its reactivity in Suzuki couplings. In contrast, the electron-donating dimethylaminoethoxy group may reduce reactivity compared to these analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : Compounds with electron-withdrawing substituents (e.g., 4-Chloro-3-(methoxycarbonyl)phenylboronic acid) exhibit faster reaction rates due to increased electrophilicity of the boron atom .

- Steric and Electronic Hindrance: The bulky dimethylaminoethoxy group may introduce steric hindrance, slowing coupling efficiency compared to smaller substituents like methyl or methoxy .

Biological Activity

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHBClNO

- Molecular Weight : 239.63 g/mol

- CAS Number : 1256355-02-8

Target Interactions

This compound exhibits interactions with various biological targets, primarily through its boronic acid moiety. This functional group is known for its ability to form reversible covalent bonds with diols, which can influence enzyme activity and receptor interactions.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

- Anticancer Activity : It has demonstrated potential in inhibiting tumor growth by interfering with cellular signaling pathways related to cancer proliferation.

- Antimicrobial Effects : The compound exhibits activity against a range of microbial pathogens, suggesting its utility in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity. This property enhances its bioavailability and therapeutic efficacy.

Anticancer Activity

A study conducted on phenylboronic acid derivatives, including this compound, revealed significant anticancer properties. In vivo investigations demonstrated that treatment with these compounds resulted in over 90% tumor growth inhibition in mouse models xenografted with cancer cells, highlighting their potential as effective chemotherapeutic agents .

| Study | Compound | Tumor Growth Inhibition (%) | Model |

|---|---|---|---|

| 1 | This compound | >90% | MDA-MB-468 xenograft in nude mice |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, supporting its potential use in developing new antimicrobial therapies .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid?

The synthesis typically involves introducing the boronic acid group via halogenation (e.g., chlorination at the para position) followed by palladium-catalyzed cross-coupling reactions. The dimethylaminoethoxy substituent can be introduced via nucleophilic substitution or Mitsunobu reaction on a hydroxyl precursor. Protecting groups (e.g., pinacol ester for boronic acid) are often used to prevent side reactions. Similar chloro-substituted phenylboronic acids are synthesized using Suzuki-Miyaura coupling, as noted in studies of structurally analogous compounds .

Q. How should researchers handle and store this compound to maintain stability?

Boronic acids are prone to hydrolysis and oxidation. Storage at 0–6°C under inert conditions (argon/nitrogen) is critical, as indicated for related phenylboronic acids . Lyophilization or formulation as a hydrochloride salt (e.g., as seen in amino-substituted boronic acids ) can enhance shelf life.

Advanced Research Questions

Q. What spectroscopic methods are optimal for structural confirmation and purity assessment?

- ¹H/¹³C NMR : The chlorine atom deshields adjacent aromatic protons (δ ~7.2–7.8 ppm), while the dimethylaminoethoxy group’s methyl protons resonate at δ ~2.2–2.5 ppm.

- IR Spectroscopy : B-O vibrations (1340–1390 cm⁻¹) and O-H stretches (3200–3400 cm⁻¹) confirm boronic acid functionality.

- DFT Studies : Computational modeling (e.g., B3LYP/6-311++G(d,p)) predicts vibrational modes and electronic properties, enabling comparison with experimental data .

Q. How does the dimethylaminoethoxy substituent influence reactivity in cross-coupling reactions?

The substituent’s electron-donating nature increases the aromatic ring’s electron density, potentially slowing oxidative addition in Suzuki reactions. However, the dimethylamino group may act as a transient ligand for palladium, altering catalytic efficiency. Comparative DFT analyses of substituted phenylboronic acids suggest substituent effects on frontier orbital energies (HOMO/LUMO), which correlate with reactivity .

Q. What challenges arise in purification, and how can they be addressed?

- Anhydride Formation : Boronic acids often dimerize; recrystallization in polar aprotic solvents (e.g., THF/water) under acidic conditions mitigates this.

- Hydrochloride Salt Formation : Conversion to a hydrochloride salt improves crystallinity, as demonstrated for amino-substituted analogs .

- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., triethylamine) enhances separation efficiency.

Q. How can computational methods guide the design of derivatives with enhanced properties?

- DFT Calculations : Predict substituent effects on bond dissociation energies, charge distribution, and solubility. For example, studies on formylphenylboronic acids reveal how substituents modulate electrophilicity .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes), leveraging the dimethylaminoethoxy group’s potential hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.